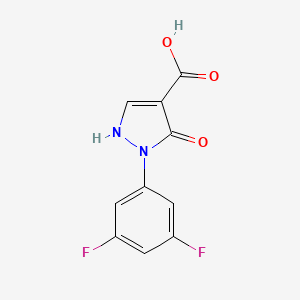

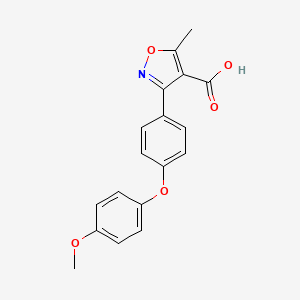

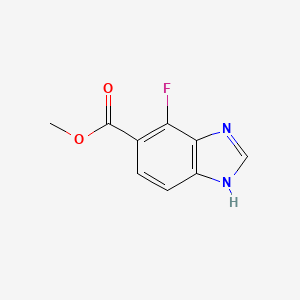

![molecular formula C7H10F3NO3 B1435358 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate CAS No. 1597771-06-6](/img/structure/B1435358.png)

3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate

Overview

Description

“3-Oxa-6-Azabicyclo[3.1.1]Heptane” is a type of bicyclic morpholine . It’s of particular interest as a morpholine isostere because it is achiral and shows similar lipophilicity to that of morpholine .

Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . The first synthesis of a similar compound, morpholine 3a (tosylate salt), has been described; the seven-step sequence begins with inexpensive starting materials and uses straightforward chemistry .

Molecular Structure Analysis

The molecular formula of a related compound, 6-oxa-3-azabicyclo[3.1.1]heptane, is C5H9NO . Another related compound, 6-oxa-3-azabicyclo[3.1.1]heptane hydrochloride, has a molecular weight of 135.59 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

3-Oxa-6-Azabicyclo[3.1.1]Heptane and its derivatives are significant in medicinal chemistry, particularly as building blocks. These bicyclic morpholines, including the tosylate salt of 3-oxa-6-azabicyclo[3.1.1]heptane, have been synthesized using straightforward chemistry from inexpensive starting materials (Walker, Eklov, & Bedore, 2012). They are notable for their achiral nature and similar lipophilicity to morpholine, as seen in a derived analogue (Wishka et al., 2011).

Structural and Conformational Studies

The structures of various bicyclic β-lactams, including derivatives of 3-Oxa-6-Azabicyclo[3.1.1]Heptane, have been extensively studied. For instance, ab initio methods were employed to analyze the structures of 7-oxo-1-azabicyclo[3.2.0] heptane and its derivatives, which are related to β-lactamase inhibitor capability (Fernández, Carballiera, & Ríos, 1992).

Application in Functional Diversity and Drug Design

The diversity of functions achieved through derivatization of 3-Oxa-6-Azabicyclo[3.1.1]Heptane frameworks is significant. A study described the synthesis of C-3 disubstituted derivatives, illustrating the framework's potential in embedding γ-amino butyric acid (GABA) and creating backbone-constrained analogues of FDA-approved drugs (Garsi et al., 2022).

Novel Ring Systems and Synthesis Pathways

Innovative synthesis methods for creating novel bicyclic ring systems based on 3-Oxa-6-Azabicyclo[3.1.1]Heptane have been developed. For example, the 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane ring system was synthesized from basic starting materials, contributing to the understanding of stereochemistry in these compounds (Brown, Corbett, & Howarth, 1977).

Cyclization and Structural Investigations

Cyclization reactions involving compounds related to 3-Oxa-6-Azabicyclo[3.1.1]Heptane have been explored. For instance, the synthesis of 6-oxa-1-azabicyclo[3.1.0]hexanes through photoisomerization and peracid oxidation of pyrrolines shows the complexity of reactions these compounds can undergo (Black, Edwards, & Laaman, 1998).

Advanced Synthesis Techniques

Advanced synthesis techniques, such as the Mukaiyama-Ohno’s method, have been applied to create the basic skeleton of penicillin-type β-lactams, demonstrating the versatility of 3-Oxa-6-Azabicyclo[3.1.1]Heptane derivatives in antibiotic development (Chiba et al., 1985).

Safety And Hazards

Future Directions

Bridged bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane, are important building blocks in medicinal chemistry research . They have been incorporated into the structure of the antihistamine drug Rupatadine . This suggests potential future directions for the development of new drugs using these types of compounds.

properties

IUPAC Name |

3-oxa-6-azabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.C2HF3O2/c1-4-2-7-3-5(1)6-4;3-2(4,5)1(6)7/h4-6H,1-3H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTUKSCLFOSOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC1N2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

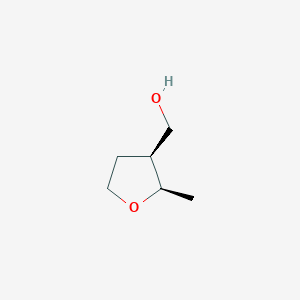

![(2-Oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B1435278.png)

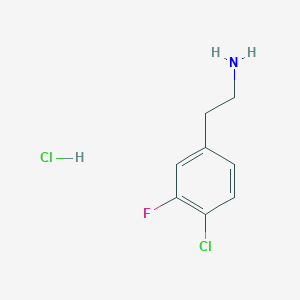

![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/structure/B1435280.png)